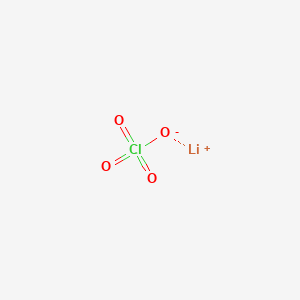

Lithium perchlorate

Overview

Description

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. This compound is noteworthy for its use in various applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Neutralization Method: this compound can be synthesized by reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated and concentrated, followed by cooling and crystallization.

Double Decomposition Method: This method involves adding sodium perchlorate and lithium chloride into an aqueous solution, heating at 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by a low-temperature selective crystallization method.

Electrolytic Method: this compound can also be prepared by electrolyzing a lithium chlorate aqueous solution.

Industrial Production Methods: Industrial production of this compound typically involves the double decomposition method due to its efficiency in producing high-purity this compound.

Types of Reactions:

Oxidation: this compound acts as a strong oxidizer.

Cyanosilylation: Solid this compound is a mild and efficient Lewis acid for promoting cyanosilylation of carbonyl compounds under neutral conditions.

Common Reagents and Conditions:

Substitution and Cyanosilylation: These reactions typically involve organic solvents and mild conditions, leveraging the Lewis acidic properties of this compound.

Major Products:

Oxidation: Lithium chloride and oxygen.

Substitution and Cyanosilylation: Various organic compounds depending on the specific reactants used.

Mechanism of Action

Target of Action

Lithium perchlorate (LiClO4) is an inorganic compound that is primarily used as a source of oxygen in some chemical oxygen generators . It decomposes at about 400 °C, yielding lithium chloride and oxygen . Over 60% of the mass of the this compound is released as oxygen .

Mode of Action

The mode of action of this compound is primarily through its decomposition, which releases a significant amount of oxygen . This makes it a valuable compound in applications that require a high oxygen output, such as in chemical oxygen generators and solid rocket propellants . It is also used as a co-catalyst in the coupling of α,β-unsaturated carbonyls with aldehydes, also known as the Baylis–Hillman reaction .

Biochemical Pathways

Lithium has been shown to inhibit enzymes that have magnesium as a co-factor . One such enzyme, glycogen synthase kinase 3-beta (GSK3B), inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium enhances the activity of BDNF .

Pharmacokinetics

Lithium has an extremely narrow therapeutic window .

Result of Action

The primary result of this compound’s action is the release of a significant amount of oxygen upon its decomposition . This oxygen can then be used in various applications, such as in chemical oxygen generators and solid rocket propellants . In the context of its use as a co-catalyst, this compound can promote the cyanosilylation of carbonyl compounds under neutral conditions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, it decomposes at about 400 °C to yield lithium chloride and oxygen . Therefore, the efficacy and stability of this compound are dependent on the environmental conditions, particularly temperature .

Biochemical Analysis

Biochemical Properties

Lithium perchlorate plays a significant role in biochemical reactions, particularly as a chaotropic agent. It disrupts the hydrogen bonding network in water, leading to the denaturation of proteins and nucleic acids. This property makes this compound valuable in studying the structure and function of biomolecules. It interacts with enzymes, proteins, and other biomolecules by breaking down their secondary and tertiary structures, thereby facilitating their analysis and characterization .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s chaotropic nature leads to the denaturation of cellular proteins, which can impact cell viability and function. Additionally, this compound can interfere with the integrity of cellular membranes, further affecting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by disrupting the hydrogen bonding network in water and within biomolecules. This disruption leads to the denaturation of proteins and nucleic acids, making them more accessible for analysis. This compound can also inhibit or activate enzymes by altering their conformation and active sites. Changes in gene expression may occur due to the compound’s impact on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its chaotropic effects may diminish as it degrades or reacts with other substances. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged protein denaturation and potential cytotoxicity. These temporal effects are important to consider in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant protein denaturation and cellular toxicity. Threshold effects are observed, where a certain concentration of this compound is required to achieve noticeable biochemical changes. Toxic or adverse effects, such as organ damage and metabolic disturbances, can occur at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. The compound’s chaotropic nature can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is affected by its solubility and affinity for different cellular compartments. These factors determine the extent of this compound’s biochemical effects and its potential toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function are affected by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular regions. Understanding its subcellular distribution is essential for comprehending its biochemical impact .

Scientific Research Applications

Lithium perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizer in solid rocket propellants and to produce red-colored flames in pyrotechnic compositions.

Biology: Concentrated solutions of this compound are used as chaotropic agents to denature proteins.

Industry: this compound is used as an electrolyte salt in lithium-ion batteries due to its excellent electrical impedance, conductivity, hygroscopicity, and anodic stability properties.

Comparison with Similar Compounds

- Lithium chloride

- Lithium hypochlorite

- Lithium chlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

Comparison: Lithium perchlorate is unique among these compounds due to its high solubility in many solvents and its strong oxidizing properties. It has the highest oxygen-to-weight and oxygen-to-volume ratio of all practical perchlorate salts, making it more efficient for applications requiring oxygen release . Additionally, its use as a co-catalyst in organic reactions and as an electrolyte in lithium-ion batteries highlights its versatility compared to other similar compounds .

Properties

IUPAC Name |

lithium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO4, ClLiO4 | |

| Record name | lithium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13453-78-6 (trihydrate) | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872829 | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann] | |

| Record name | Lithium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-03-9 | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q86SE98C9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using lithium perchlorate in solid polymer electrolytes for lithium-ion batteries?

A1: this compound exhibits good solubility in various organic solvents, making it suitable for incorporation into polymer matrices like poly(ethylene oxide) (PEO) []. This solubility, coupled with its ability to dissociate into ions, facilitates ionic conductivity, a crucial property for battery electrolytes. Furthermore, studies have demonstrated that this compound can enhance the performance of chitosan-based membranes for lithium-ion battery applications by increasing ionic conductivity [, ].

Q2: How does this compound affect the thermal stability of polymer electrolyte membranes?

A2: Research indicates that incorporating this compound into cellulose acetate membranes can decrease their thermal stability []. This effect is attributed to the interaction between the lithium cation and the polymer chains, which may alter the degradation pathways of the membrane.

Q3: Can this compound be used in applications beyond battery technology?

A3: Yes, this compound finds applications as a chaotropic agent in molecular biology, particularly for DNA extraction []. Its chaotropic nature allows it to disrupt the hydrogen bonding network of water, influencing the solubility and stability of biomolecules like DNA.

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound acts as a mild Lewis acid catalyst in various organic reactions []. Its ability to coordinate with oxygen-containing functional groups, such as carbonyls and epoxides, facilitates numerous transformations, including Diels-Alder reactions, aldol condensations, and epoxide ring-opening reactions [, , ].

Q5: What are the advantages of using this compound as a catalyst?

A5: this compound offers several advantages as a catalyst. It often promotes reactions under mild conditions, enhances reaction rates, and improves chemo-, regio-, and stereoselectivity compared to conventional methods [, , ]. Furthermore, this compound can enable solvent-free reaction conditions, aligning with green chemistry principles [, ].

Q6: Are there specific examples of this compound's catalytic efficacy in organic reactions?

A6: Research highlights several instances: - It catalyzes the chemoselective aldol condensation of silyl enol ethers with aldehydes in nitromethane []. - It facilitates the conversion of epoxides to carbonyl compounds with high chemo- and regioselectivity in diethyl ether []. - It mediates the conjugate addition of thiols and indoles to α,β-unsaturated carbonyl compounds under solvent-free conditions [].

Q7: How has computational chemistry been employed to understand this compound's behavior?

A7: Ab initio calculations have been instrumental in investigating the interactions between this compound, solvents like ethylene carbonate (EC) and propylene carbonate (PC), and their mixtures []. These studies provide insights into ion solvation, ion pair association, and the influence of solvent composition on ionic conductivity in battery electrolytes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)

![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)

![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)

![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1260797.png)

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)